(2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
(2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one: is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of a pyrido[4,3-d]pyrimidine derivative with a thiophene-containing aldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to include continuous flow processes or the use of more sustainable solvents and reagents. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-one moiety, converting it to a single bond.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrido[4,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials, due to its electronic properties.
Mechanism of Action
The mechanism of action of (2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-phenylprop-2-en-1-one
- (2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-(furan-2-yl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, (2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one is unique due to the presence of the thiophene ring. This structural feature imparts distinct electronic properties and reactivity, making it particularly valuable in applications requiring specific electronic characteristics.
Properties
IUPAC Name |
(E)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c18-14(4-3-12-2-1-7-19-12)17-6-5-13-11(9-17)8-15-10-16-13/h1-4,7-8,10H,5-6,9H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHZVEQTCFUUHJ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CN=CN=C21)C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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